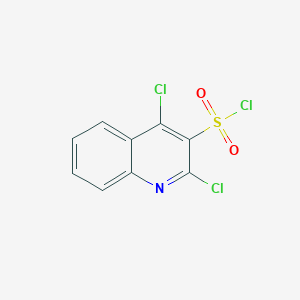

2,4-Dichloroquinoline-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloroquinoline-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO2S/c10-7-5-3-1-2-4-6(5)13-9(11)8(7)16(12,14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYCNXSSJNTTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dichloroquinoline 3 Sulfonyl Chloride and Its Precursors

Strategies for the Preparation of 2,4-Dichloroquinoline (B42001) Scaffolds

The 2,4-dichloroquinoline core is a critical intermediate. Its preparation typically begins with the formation of a quinoline (B57606) ring system, which is subsequently chlorinated.

Condensation Reactions Involving Aromatic Amines and Malonic Acid

A well-established method for constructing the quinoline ring system involves the condensation of an aromatic amine with malonic acid. This reaction, often carried out in the presence of phosphorus oxychloride (POCl3), proceeds through the formation of a 4-hydroxy-2-quinolone intermediate. asianpubs.org The aromatic amine reacts with malonic acid to form an anilide, which then undergoes cyclization. The resulting 4-hydroxy-2-quinolone does not isolate but is subsequently converted directly to the 2,4-dichloroquinoline derivative in a one-pot synthesis. asianpubs.orgresearchgate.net

This classical approach forms the basis for several synthetic variations and remains a fundamental strategy for accessing the quinoline core structure required for the target compound.

Microwave-Assisted Synthetic Approaches to 2,4-Dichloroquinolines

To enhance reaction efficiency, reduce reaction times, and improve yields, microwave-assisted organic synthesis (MAOS) has been applied to the preparation of 2,4-dichloroquinolines. asianpubs.orgfrontiersin.org This technique utilizes microwave irradiation as an energy source to accelerate the reaction. A notable application is the one-pot, solvent-free synthesis of 2,4-dichloroquinolines from aromatic amines and malonic acid in the presence of phosphorus oxychloride. asianpubs.org This method provides a rapid and efficient route to the dichloroquinoline scaffold, often with cleaner reaction profiles and simpler work-up procedures compared to conventional heating methods. asianpubs.orgfrontiersin.org

Below is a table summarizing typical conditions for this microwave-assisted conversion.

| Reactants | Reagents | Microwave Conditions | Yield | Reference |

| Aniline, Malonic Acid | POCl3 | 600 W, 50 seconds | 61% | asianpubs.org |

This interactive table provides a summary of a reported microwave-assisted synthesis of 2,4-dichloroquinoline.

Chlorination Protocols for Quinoline Derivatives (e.g., using POCl3, PCl5)

The conversion of quinoline precursors, such as 4-hydroxyquinolin-2-one, into the 2,4-dichloroquinoline scaffold is a crucial chlorination step. nih.gov Phosphorus oxychloride (POCl3) is a common reagent for this transformation. nih.govresearchgate.net The reaction involves heating the quinolone derivative with an excess of POCl3. nih.gov

For substrates that are less reactive, a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) is employed as a more robust chlorinating agent. indianchemicalsociety.com The combination of these reagents can effectively chlorinate a wide variety of compounds and can also facilitate other transformations like cyclization and aromatization. indianchemicalsociety.com The reaction of a quinazolone with POCl3, for example, proceeds in two stages: an initial phosphorylation under basic conditions, followed by the conversion of the phosphorylated intermediate to the chloro-derivative upon heating. nih.gov This two-stage mechanism, which can be controlled by temperature, is relevant to the chlorination of similar heterocyclic systems. nih.gov

Approaches for the Introduction of the Sulfonyl Chloride Moiety

Once the 2,4-dichloroquinoline scaffold is obtained, the next stage is the introduction of the sulfonyl chloride group (-SO2Cl) at the 3-position. This can be achieved through two primary strategies: the oxidation of a pre-installed sulfur-containing group or the direct electrophilic substitution on the quinoline ring.

Oxidative Chlorination of Sulfur-Containing Quinoline Precursors (e.g., thiols, disulfides, benzylthioquinolines)

This indirect method involves first synthesizing a 2,4-dichloroquinoline derivative bearing a sulfur-containing functional group, such as a thiol (-SH), disulfide (-S-S-), or benzylthio (-SCH2Ph), at the C3 position. This precursor is then subjected to oxidative chlorination to convert the sulfur moiety into the desired sulfonyl chloride.

Various reagents have been developed for this transformation. A mild and efficient reagent is 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), which can convert thiols, disulfides, and benzylic sulfides into the corresponding sulfonyl chlorides in good to excellent yields. lookchem.com Other effective systems for oxidative chlorination include:

A combination of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2). organic-chemistry.org

Hydrogen peroxide in the presence of zirconium tetrachloride. organic-chemistry.org

A mixture of a nitrate (B79036) salt and chlorotrimethylsilane. organic-chemistry.org

N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid. organic-chemistry.org

These methods offer a practical and versatile route to sulfonyl chlorides from various sulfur-containing substrates, which could be applied to a suitably substituted 2,4-dichloroquinoline precursor. lookchem.comorganic-chemistry.org

Chloro- or Fluorosulfonation of Substituted Quinoline Derivatives

Direct chlorosulfonation is an alternative approach that involves treating the pre-formed 2,4-dichloroquinoline with a sulfonating agent. This reaction is a type of electrophilic aromatic substitution, where an electrophilic sulfur species attacks the quinoline ring. libretexts.org

The most common reagent for this purpose is chlorosulfonic acid (HSO3Cl). nih.govgoogle.com The reaction typically involves adding the substrate to an excess of chlorosulfonic acid, often at reduced temperatures, and then allowing the mixture to stir. nih.gov The actual electrophile in this reaction is believed to be SO2Cl+. stackexchange.com This method has been successfully used to synthesize quinoline-5-sulfonyl chloride from 8-hydroxyquinoline. nih.gov Applying this methodology to 2,4-dichloroquinoline would be expected to introduce the -SO2Cl group onto the ring, with the precise position (e.g., C3, C6, C8) being directed by the existing chloro-substituents. Fuming sulfuric acid (oleum) can also be used, which generates SO3 as the electrophile, followed by conversion to the sulfonyl chloride. libretexts.org

| Reagent | Description | Reference |

| Chlorosulfonic Acid (HSO3Cl) | A strong acid and dehydrating agent used for direct introduction of the -SO2Cl group onto aromatic rings. | nih.govgoogle.com |

| Fuming Sulfuric Acid (Oleum) | A solution of sulfur trioxide (SO3) in sulfuric acid; used for sulfonation, which can be followed by chlorination to yield the sulfonyl chloride. | libretexts.org |

This interactive table summarizes common reagents used for chlorosulfonation.

Application of Specialized Chlorinating Agents (e.g., 2,4,6-trichloro-1,3,5-triazine, N-chlorosuccinimide)

The use of specialized chlorinating agents offers alternative pathways for the synthesis of sulfonyl chlorides, often under milder conditions compared to traditional methods. These reagents can be particularly useful in the synthesis of complex molecules like 2,4-dichloroquinoline-3-sulfonyl chloride.

N-Chlorosuccinimide (NCS) is a versatile reagent used for chlorination and oxidation reactions. In the context of sulfonyl chloride synthesis, NCS is effective in the oxidative chlorination of various sulfur-containing precursors, such as thiols and S-alkylisothiourea salts. rsc.orggoogle.com While direct experimental data for the synthesis of this compound using NCS is not extensively documented, a plausible synthetic route can be proposed starting from 2,4-dichloroquinoline-3-thiol. The reaction would proceed via an oxidative chlorination mechanism, where NCS acts as both the oxidant and the source of chlorine.

A proposed reaction scheme is as follows:

2,4-dichloroquinoline-3-thiol + NCS → this compound

This method is advantageous due to the mild reaction conditions and the ease of handling NCS compared to gaseous chlorine. rsc.org

*2,4,6-Trichloro-1,3,5-triazine (TCT) , also known as cyanuric chloride, has been identified as an effective reagent for the conversion of sulfonic acids to sulfonyl chlorides under neutral conditions. researchgate.net This method presents a significant advantage over traditional methods that often require harsh acidic conditions. The reaction proceeds by the activation of the sulfonic acid by TCT, followed by nucleophilic attack of a chloride ion.

The application of TCT for the synthesis of this compound would involve the reaction of 2,4-dichloroquinoline-3-sulfonic acid with TCT in an appropriate solvent.

| Reagent/Condition | Role/Parameter | Reference |

| N-Chlorosuccinimide (NCS) | Oxidizing and chlorinating agent for thiol precursors. | rsc.orggoogle.com |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Activating agent for the conversion of sulfonic acids. | researchgate.net |

| Solvent | Typically an inert organic solvent. | |

| Temperature | Reaction conditions are generally mild. | rsc.orgresearchgate.net |

Direct Conversion from Sulfonic Acids

The direct conversion of sulfonic acids to sulfonyl chlorides is a fundamental and widely used transformation in organic synthesis. This approach is a primary route for the preparation of this compound from its corresponding sulfonic acid precursor, 2,4-dichloroquinoline-3-sulfonic acid.

The most common reagents for this conversion are thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) . These reagents react with the sulfonic acid to replace the hydroxyl group with a chlorine atom, forming the sulfonyl chloride. The reaction is typically carried out in an inert solvent, and in some cases, a catalytic amount of a tertiary amine or dimethylformamide (DMF) is added to facilitate the reaction.

A general reaction scheme for this conversion is:

2,4-dichloroquinoline-3-sulfonic acid + Chlorinating Agent (e.g., SOCl₂, POCl₃) → this compound

The choice of chlorinating agent and reaction conditions can be critical to achieving high yields and purity. For instance, the conversion of sulfonic acids to sulfonyl chlorides has been effectively demonstrated using thionyl chloride. researchgate.net

| Chlorinating Agent | Typical Conditions | Reference |

| Thionyl Chloride (SOCl₂) | Often used with a catalytic amount of DMF, reaction at room temperature or with gentle heating. | researchgate.net |

| Phosphorus Oxychloride (POCl₃) | Can be used as both reagent and solvent, often requires higher temperatures. | researchgate.net |

| Chlorosulfonic Acid (HSO₃Cl) | Can be used for direct chlorosulfonation of the quinoline ring system to introduce the sulfonyl chloride group. | nih.govpageplace.de |

It is also noteworthy that chlorosulfonic acid can be employed for the direct chlorosulfonation of aromatic rings. nih.govpageplace.de In this one-pot process, the sulfonic acid is formed in situ and subsequently converted to the sulfonyl chloride. This method could potentially be applied to a 2,4-dichloroquinoline precursor to directly install the 3-sulfonyl chloride group.

Derivatives and Analogues: Synthesis and Research Applications

Synthesis of Structurally Diverse Quinoline-3-sulfonyl chloride Derivatives and Analogues

The chemical reactivity of 2,4-dichloroquinoline-3-sulfonyl chloride allows for extensive structural modifications at both the sulfonyl chloride moiety and the quinoline (B57606) ring system. These modifications are crucial for developing libraries of compounds for biological screening.

Modifications of the Sulfonyl Moiety and Associated Substituents

The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution with a variety of nucleophiles, such as alcohols and amines, to form the corresponding sulfonic esters and sulfonamides. rsc.orgfiveable.me For instance, the reaction of a sulfonyl chloride with an alcohol yields a sulfonic ester, a valuable intermediate in organic synthesis. rsc.org Similarly, reaction with primary or secondary amines in the presence of a base like pyridine (B92270) or triethylamine (B128534) is a standard method for the synthesis of sulfonamides. researchgate.net

While direct literature on the modification of the sulfonyl moiety of this compound is specific, general reactions of sulfonyl chlorides can be applied. For example, the synthesis of various quinoline-sulfonamide derivatives has been achieved by reacting aminoquinolines with different sulfonyl chlorides. nih.gov A novel one-pot synthesis of C3-sulfonate esters of quinolines has been reported from quinoline N-oxides and sulfonyl chlorides under metal-free conditions, showcasing the versatility of the sulfonyl chloride group. rsc.org

Introduction of Diverse Functional Groups on the Quinoline Ring

The chloro substituents at positions 2 and 4 of the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. The chlorine at position 4 is generally more reactive towards nucleophiles than the one at position 2. nih.gov This differential reactivity allows for selective functionalization.

For example, treatment of 2,4-dichloroquinazolines (a related heterocyclic system) with various amines leads to regioselective substitution at the 4-position to yield 2-chloro-4-aminoquinazoline derivatives. nih.gov A similar reactivity pattern can be anticipated for 2,4-dichloroquinoline (B42001) derivatives. A three-step synthesis starting from 4,7-dichloroquinoline (B193633) involved an N-oxidation, a C2-amide formation, and a C4 SNAr reaction with morpholine (B109124) to yield the final product, demonstrating the feasibility of sequential and regioselective functionalization. mdpi.com

Furthermore, the introduction of functional groups can be achieved through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Sonogashira, Suzuki, and Heck couplings are powerful tools for the functionalization of haloquinolines, enabling the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

Formation of Fused Heterocyclic Systems (e.g., thienoquinolines, pyrimidoquinolines)

The this compound core can be a precursor for the synthesis of fused heterocyclic systems. For instance, the synthesis of pyrimido[4,5-b]quinolines can be achieved from 2-chloro-3-formylquinoline through condensation with amidine, urea, or thiourea. researchgate.net The conversion of the 3-sulfonyl chloride group to a 3-formyl group would be a necessary intermediate step.

The synthesis of thieno[3,2-c]quinoline derivatives has been accomplished through a multi-step pathway starting from 4-nitroaniline, which involves the construction of a substituted quinoline ring followed by the annulation of the thiophene (B33073) ring. nih.gov Another approach to thieno[3,2-b]thiophenes involves the cyclization of 3-alkylthio-substituted thiophenes. mdpi.com The synthesis of thieno[3,2-b]quinolines could be envisioned from a 3-sulfonylquinoline derivative through appropriate functionalization and cyclization strategies.

Exploration of Biological Activities (In Vitro) of Quinoline-Sulfonamide Derivatives

Quinoline-sulfonamide derivatives have been investigated for a variety of biological activities in vitro, particularly in the areas of enzyme inhibition and antiproliferative effects against cancer cells.

Investigations into Enzyme Inhibition (e.g., Factor Xa, hGR)

While specific studies on the inhibition of Factor Xa and human glutathione (B108866) reductase (hGR) by derivatives of this compound were not prominently found in the surveyed literature, the broader class of quinoline-sulfonamides has been evaluated against other enzymes.

For instance, a series of novel quinoline-sulfonamides were designed and synthesized as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), enzymes relevant to neurodegenerative diseases. mdpi.com Some of these compounds exhibited IC50 values in the sub-micromolar range for MAO-A, MAO-B, and butyrylcholinesterase (BChE). mdpi.com

Although direct inhibition of Factor Xa by quinoline-sulfonamides is not well-documented in the available literature, other sulfonamide-containing scaffolds, such as sulfonamidolactams, have been identified as Factor Xa inhibitors. nih.gov Similarly, while quinoline derivatives have been studied for their interaction with glutathione, specific data on the inhibition of hGR by quinoline-sulfonamides is limited. Some N(10)-arylisoalloxazines have been shown to inhibit human glutathione reductase with IC50 values ranging from less than 1 to 100 µM. nih.gov

Studies on Antiproliferative Activity against Cancer Cell Lines

The antiproliferative activity of quinoline-sulfonamide derivatives has been a significant area of research. A variety of these compounds have been synthesized and evaluated against numerous cancer cell lines, with some demonstrating promising cytotoxic effects.

For example, a series of quinazoline-based sulfonamides were synthesized and tested for their in vitro cytotoxic activity against A549 (lung), HepG-2 (liver), LoVo (colon), and MCF-7 (breast) cancer cell lines. nih.gov One compound, in particular, showed a remarkable antiproliferative activity with IC50 values of 2.5 µM against MCF-7, 5.6 µM against A549, 6.87 µM against LoVo, and 9 µM against HepG2 cells. nih.gov

Another study focused on N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives and their anticancer activity against pancreatic cancer cell lines PANC-1 and CAPAN-1. nih.gov Several of these compounds exhibited significant cytotoxicity, with some showing potency greater than the standard drug cisplatin. nih.gov

Furthermore, quinoline-3-sulfonamides have been identified as inhibitors of lactate (B86563) dehydrogenase A (LDHA), an enzyme implicated in cancer metabolism. d-nb.info Lead optimization of these compounds yielded molecules with LDHA inhibitory potencies as low as 2 nM. d-nb.info These inhibitors were shown to reduce lactate production in various cancer cell lines, including hepatocellular and breast carcinomas. d-nb.info

Interactive Data Table of Antiproliferative Activity of Selected Quinoline-Sulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazoline-sulfonamide 4d | MCF-7 | 2.5 | nih.gov |

| A549 | 5.6 | nih.gov | |

| LoVo | 6.87 | nih.gov | |

| HepG2 | 9 | nih.gov | |

| Quinazoline-sulfonamide 4f | MCF-7 | 5 | nih.gov |

| LoVo | 9.76 | nih.gov | |

| A549 | 10.14 | nih.gov | |

| HepG2 | 11.7 | nih.gov | |

| Quinolin-8-ylsulfonyl derivative 3b | PANC-1 | Lower than cisplatin | nih.gov |

| Quinolin-8-ylsulfonyl derivative 3f | PANC-1 | Two-fold more potent than cisplatin | nih.gov |

| Quinoline-3-sulfonamide 1 | LDHA (enzyme) | 0.002 | d-nb.info |

Research on Antimicrobial and Antiprotozoal Activity

Derivatives of quinoline, particularly those incorporating sulfonamide moieties, have demonstrated significant potential as antimicrobial and antiprotozoal agents. Research has focused on synthesizing and evaluating these compounds against a range of pathogens.

Hybrid quinoline-sulfonamide complexes have been screened for their in vitro antibacterial and antifungal properties, with some showing promising results. nih.gov For instance, a hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex displayed excellent activity against Staphylococcus aureus and Candida albicans, and very good activity against Escherichia coli. nih.gov The metal cation in such complexes appears to play a crucial role in their biological activity. nih.gov Further studies have synthesized quinoline-5-sulfonamide (B3425427) derivatives, with some compounds showing efficacy against methicillin-resistant S. aureus (MRSA) isolates comparable to standard antibiotics like oxacillin (B1211168) and ciprofloxacin. nih.govmdpi.com

In the realm of antiprotozoal research, novel quinoline derivatives have been synthesized and tested against a panel of trypanosomatid parasites. These parasites are responsible for diseases such as sleeping sickness (Trypanosoma brucei rhodesiense), nagana (Trypanosoma brucei brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). nih.govresearchgate.netuantwerpen.be Several compounds have shown potent and broad-spectrum antiprotozoal activity. researchgate.net Specifically, certain derivatives displayed submicromolar activity against T. b. rhodesiense with high selectivity compared to human cells. nih.govresearchgate.netuantwerpen.be For example, compound 4i in one study showed potent EC50 values of 0.19 µM against T. b. rhodesiense and 0.4 µM against T. b. brucei. nih.govresearchgate.netuantwerpen.be Another compound, 3d, exhibited antileishmanial activity against L. infantum comparable to the drug miltefosine. uantwerpen.be

Table 1: Antiprotozoal Activity of Selected Quinoline Derivatives

| Compound | Target Organism | EC50 (µM) | Source(s) |

|---|---|---|---|

| 2c | Trypanosoma brucei rhodesiense | 0.68 | nih.govresearchgate.netuantwerpen.be |

| 2d | Trypanosoma brucei rhodesiense | 0.8 | nih.govresearchgate.netuantwerpen.be |

| 2d | Trypanosoma brucei brucei | 1.4 | nih.govresearchgate.netuantwerpen.be |

| 4i | Trypanosoma brucei rhodesiense | 0.19 | nih.govresearchgate.netuantwerpen.be |

| 4i | Trypanosoma brucei brucei | 0.4 | nih.govresearchgate.netuantwerpen.be |

| 4i | Trypanosoma cruzi | 4.6 | uantwerpen.be |

| 4i | Leishmania infantum | 10.1 | uantwerpen.be |

| 3d | Leishmania infantum | 8.83 | uantwerpen.be |

Broad-Spectrum Biological Activity Screening of Novel Quinoline Scaffolds

The quinoline framework is recognized as a "privileged scaffold" in drug discovery, as its derivatives exhibit a wide array of biological activities. rsc.org This has prompted broad-spectrum screening of novel quinoline-based compounds against various biological targets. These activities include antibacterial, antifungal, anticancer, antimalarial, anti-inflammatory, and antioxidant effects. rsc.org

The development of novel antibacterial agents is a key area of focus due to rising antimicrobial resistance. mdpi.com Researchers have prepared new quinoline derivatives and evaluated their activity against both Gram-positive and Gram-negative bacteria. mdpi.com In one study, a quinolone-coupled hybrid, compound 5d, demonstrated a potent effect against most tested strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.125–8 μg/mL. mdpi.com Molecular docking studies suggested that this compound might target both bacterial LptA and Topoisomerase IV proteins, which would explain its broad-spectrum activity. mdpi.com Other research efforts have focused on developing quinoline-based scaffolds as dual inhibitors of DNA gyrase and Dihydrofolate reductase (DHFR), essential enzymes in microbial survival. rsc.org

The versatility of the quinoline scaffold allows for the creation of hybrid molecules, combining the quinoline core with other biologically active moieties like piperazine (B1678402) or 1,2,3-triazoles to enhance or broaden their biological effects. rsc.orgfuture-science.com This strategy has led to the identification of compounds with significant antimalarial activity against Plasmodium falciparum and potent antibacterial effects. mdpi.comfuture-science.com

Applications in Complex Organic Molecule Synthesis as Versatile Building Blocks

The chemical structure of this compound, featuring two reactive chlorine atoms and a sulfonyl chloride group, makes it a highly versatile building block for the synthesis of complex organic molecules.

Facilitating Diverse Chemical Transformations

The presence of multiple reactive sites on the quinoline ring allows for a variety of chemical transformations. The chlorine atoms at the C2 and C4 positions and the sulfonyl chloride at the C3 position are susceptible to nucleophilic substitution reactions. bohrium.comresearchgate.net This reactivity enables the direct formation of new carbon-heteroatom bonds, such as C-N, C-O, and C-S, at specific positions on the quinoline core. bohrium.comresearchgate.net

For example, 2-chloro-3-formyl quinoline, a related compound, serves as a precursor for condensation reactions to form chalcones. researchgate.net Similarly, sulfonyl chlorides can react with quinoline N-oxides in a one-pot synthesis to produce C3-sulfonate esters and C4-chlorides, showcasing the dual role of the sulfonyl chloride as both a sulfonylation and chlorination precursor under metal-free conditions. rsc.org This type of chemo- and regioselective synthesis is crucial for building molecular complexity efficiently. rsc.org The ability to selectively functionalize different positions on the quinoline ring makes compounds like this compound valuable intermediates in synthetic organic chemistry.

Role in the Synthesis of Potentially Bioactive Heterocyclic Compounds

The chemical transformations facilitated by chloro- and sulfonyl-substituted quinolines are instrumental in constructing novel heterocyclic compounds with potential biological activity. bohrium.comnih.gov Heterocyclic compounds are central to medicinal chemistry, and the quinoline scaffold is a key component in many synthetic drugs. rsc.orgresearchgate.net

Starting from precursors like 2-chloro-3-formyl quinoline, chemists can synthesize a range of derivatives, including chalcones, which can then be converted into other heterocyclic systems like pyrazolines. researchgate.net These resulting compounds have been screened for antibacterial activity. researchgate.net Similarly, the reaction of 4,7-dichloroquinoline with various sulfonamides has been used to create quinoline-tethered sulfonamides and their nih.govresearchgate.netmdpi.com-triazole hybrids, which have shown significant antimalarial properties. future-science.com The synthesis of such hybrid molecules, where a known bioactive scaffold like quinoline is linked to another pharmacophore, is a common strategy in drug discovery to create new therapeutic agents. rsc.org

Implementation in Protective Group Chemistry (e.g., 2-(trimethylsilyl)ethanesulfonyl (SES) group)

The sulfonyl chloride functional group is fundamental to protective group chemistry, a critical strategy in multi-step organic synthesis. An important example is the 2-(trimethylsilyl)ethanesulfonyl (SES) group, which is used to protect primary and secondary amines. orgsyn.orgresearchgate.net The SES group is installed by reacting an amine with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl). orgsyn.org

The resulting SES-sulfonamide is stable under a wide range of reaction conditions, making it a robust protecting group. researchgate.net A key advantage of the SES group over others, such as the tosyl (Ts) group, is that it can be removed under relatively mild and specific conditions. orgsyn.orgresearchgate.netnih.gov Cleavage is typically achieved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride. orgsyn.org This fluoride-induced removal proceeds via a Peterson-elimination mechanism, releasing the free amine, ethylene, sulfur dioxide, and a stable silicon-fluoride species. orgsyn.org This orthogonality allows for selective deprotection without disturbing other sensitive functional groups in the molecule, highlighting the utility of sulfonyl chlorides in facilitating complex synthetic pathways. researchgate.netresearchgate.netnih.gov

Spectroscopic and Advanced Analytical Characterization Methodologies in Research

Elucidation of Molecular Structures of 2,4-Dichloroquinoline-3-sulfonyl chloride and its Derivatives

The structural confirmation of this compound and the products derived from it relies heavily on a combination of spectroscopic methods. Each technique offers unique insights into the molecular framework, and together they provide a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the four aromatic protons on the benzoquinoline ring. Due to the electron-withdrawing nature of the chlorine atoms and the sulfonyl chloride group, these protons would appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The precise chemical shifts and coupling patterns (e.g., doublet, triplet, doublet of doublets) would depend on the specific electronic environment and the spatial relationship between the protons. For comparison, the parent 2,4-dichloroquinoline (B42001) scaffold shows aromatic protons in this region. chemicalbook.comnih.gov In derivatives where the sulfonyl chloride has reacted (e.g., to form a sulfonamide), additional signals corresponding to the new functional group would appear, and shifts in the quinoline (B57606) protons would be observed.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected for the quinoline ring carbons. The carbons bonded directly to chlorine (C2 and C4) and the carbon attached to the sulfonyl chloride group (C3) would be significantly influenced, with their chemical shifts appearing in characteristic regions. The remaining six carbons of the fused benzene (B151609) ring would also have distinct signals in the aromatic region (typically 120-150 ppm). For example, in related dichloro-anilines, carbons attached to chlorine show distinct shifts that aid in structural assignment. chemicalbook.com

Table 1: Predicted NMR Spectral Data for this compound

| Spectrum | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | 7.5 - 8.5 | 4H, multiplet(s), Aromatic protons (H-5, H-6, H-7, H-8) |

| ¹³C NMR | 120 - 155 | 9C, Aromatic carbons of the quinoline ring |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is dominated by the characteristic absorptions of the sulfonyl chloride group. Sulfonyl chlorides exhibit two very strong and distinct stretching bands for the S=O bonds. acs.org

Key expected absorption bands include:

S=O Asymmetric Stretching: A strong band typically appearing in the range of 1370-1410 cm⁻¹. acs.org

S=O Symmetric Stretching: Another strong band found in the 1166-1204 cm⁻¹ region. acs.org

Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1620 cm⁻¹ region, characteristic of the quinoline ring system.

C-Cl Stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the two chloro-substituents on the ring.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| S=O Asymmetric Stretch | 1370 - 1410 | Strong |

| S=O Symmetric Stretch | 1166 - 1204 | Strong |

| Aromatic C=C / C=N Stretch | 1400 - 1620 | Medium to Strong |

| C-Cl Stretch | < 800 | Medium to Strong |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₄Cl₃NO₂S), the mass spectrum would show a characteristic molecular ion peak cluster. This pattern arises from the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S). With three chlorine atoms, the isotopic pattern for the molecular ion [M]⁺ and related fragments would be highly distinctive, allowing for unambiguous confirmation of the number of chlorine atoms present.

The predicted monoisotopic mass for the isomeric compound 2,4-dichloroquinoline-8-sulfonyl chloride is 294.90283 Da. uni.lu A similar value would be expected for the title compound. Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine atom from the sulfonyl group ([-Cl]) or the loss of the entire sulfonyl chloride moiety as separate radicals or molecules ([-SO₂Cl] or [-SO₂]).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z (Monoisotopic) | Notes |

| [M]⁺ | ~294.9 | Molecular ion, will exhibit a complex isotopic pattern due to 3 Cl atoms. |

| [M-Cl]⁺ | ~259.9 | Loss of a chlorine radical from the sulfonyl group. |

| [M-SO₂Cl]⁺ | ~195.9 | Loss of the sulfonyl chloride radical. |

Confirmation of Reaction Product Purity and Identity

Ensuring the purity and confirming the identity of synthesized compounds are critical steps in chemical research. For reactions involving this compound, a combination of chromatographic and spectroscopic methods is typically employed.

Initially, crude reaction products are often purified using techniques like flash chromatography or recrystallization. rsc.org The success of the purification and the purity of the final product are then assessed. ¹H NMR spectroscopy is a primary tool for determining purity; the presence of signals corresponding to starting materials, reagents, or byproducts can be readily detected. rsc.orgresearchgate.net For some sulfonyl chlorides, purity can be quantitatively determined to be >95% or >98% by analyzing the integration of the NMR spectrum. rsc.org

For more complex mixtures or to obtain quantitative purity data, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are often used. researchgate.net These methods separate the components of a mixture, allowing for the identification and quantification of the desired product relative to any impurities. In some cases, simple physical properties like the melting point can provide a quick indication of purity, as impurities typically cause a depression and broadening of the melting point range. researchgate.net The identity of the final product is definitively confirmed by a combination of the spectroscopic techniques (NMR, IR, MS) described above, ensuring that the obtained data matches the expected structure.

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Due to a lack of specific published research on 2,4-dichloroquinoline-3-sulfonyl chloride, a detailed analysis of its electronic structure and reactivity based on quantum chemical calculations is not available in the current scientific literature. Theoretical studies often employ methods like Density Functional Theory (DFT) to elucidate molecular properties. Such calculations would typically provide insights into the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its chemical behavior.

For a molecule like this compound, quantum chemical calculations would be expected to reveal a complex electronic landscape. The quinoline (B57606) core, being an aromatic heterocyclic system, possesses a delocalized π-electron system. The presence of two chlorine atoms at positions 2 and 4, and a sulfonyl chloride group at position 3, would significantly influence the electron density distribution across the ring system. The chlorine and sulfonyl chloride groups are electron-withdrawing, which would likely render the quinoline ring electron-deficient.

Key parameters that would be determined from such calculations include:

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and localization indicate its ability to accept electrons (electrophilicity). For this compound, the HOMO would likely be localized on the quinoline ring, while the LUMO might be associated with the sulfonyl chloride group or the electron-deficient positions of the quinoline ring.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound (Note: This table is illustrative and not based on actual published data)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule |

Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) Analyses for Structure-Activity Relationship (SAR) Elucidation

Specific molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies for this compound are not documented in publicly available research. QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model, a dataset of structurally related compounds with measured biological activities is required.

In the context of this compound, a QSAR study would involve synthesizing a series of analogs with variations at different positions of the quinoline ring and the sulfonyl chloride moiety. The biological activity of these compounds against a specific target (e.g., an enzyme or receptor) would then be determined. Subsequently, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analog. Statistical methods would then be used to build a mathematical equation that relates these descriptors to the observed biological activity.

Such a model would be invaluable for:

Elucidating Structure-Activity Relationships (SAR): Identifying the key structural features that are important for the desired biological activity.

Predicting the Activity of New Compounds: Guiding the design and synthesis of more potent and selective analogs.

Table 2: Illustrative Descriptors for a Hypothetical QSAR Study of this compound Analogs (Note: This table is illustrative and not based on actual published data)

| Descriptor | Description | Potential Influence on Activity |

| LogP | Lipophilicity | Affects cell membrane permeability |

| Molar Refractivity | Molecular volume and polarizability | Influences binding to target site |

| Dipole Moment | Polarity | Affects solubility and interactions |

| HOMO/LUMO Energy | Electronic properties | Relates to reactivity and interaction with target |

Computational Prediction of Reaction Pathways and Mechanistic Intermediates

There is no specific computational research available that predicts the reaction pathways and mechanistic intermediates for this compound. Computational chemistry methods, particularly DFT, are powerful tools for investigating reaction mechanisms. Such studies can provide detailed information about the transition states and intermediates involved in a chemical reaction, as well as the associated activation energies.

For this compound, computational studies could be employed to investigate various reactions, such as:

Nucleophilic Substitution at the Sulfonyl Chloride Group: This is a characteristic reaction of sulfonyl chlorides, where a nucleophile replaces the chloride ion. Computational studies could predict the feasibility of this reaction with different nucleophiles and elucidate the structure of the transition state.

Nucleophilic Aromatic Substitution on the Quinoline Ring: The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic attack, especially given the electron-withdrawing nature of the sulfonyl chloride group. Computational modeling could predict the regioselectivity of such reactions and the relative activation barriers for substitution at C2 versus C4.

Reactions involving the Quinoline Nitrogen: The nitrogen atom in the quinoline ring can also participate in reactions, such as N-alkylation or N-oxidation.

By calculating the potential energy surface for a given reaction, computational chemists can identify the lowest energy pathway and characterize the structures of all intermediates and transition states. This information is crucial for understanding the reaction mechanism and for optimizing reaction conditions.

Table 3: Hypothetical Intermediates in a Predicted Reaction Pathway for this compound (Note: This table is illustrative and not based on actual published data)

| Reaction Type | Hypothetical Intermediate | Computational Method for Prediction |

| Nucleophilic attack on Sulfur | Meisenheimer-like complex | DFT, Transition State Search |

| Nucleophilic Aromatic Substitution | Sigma complex (Wheland intermediate) | DFT, Potential Energy Surface Scan |

Future Research Directions and Perspectives

Development of Green Chemistry Methodologies for Synthesis

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often require harsh conditions, toxic reagents, and significant solvent use. tandfonline.comnepjol.infoijpsjournal.comresearchgate.net The future of synthesizing 2,4-Dichloroquinoline-3-sulfonyl chloride and its analogues will increasingly focus on the principles of green chemistry to mitigate environmental impact and enhance safety and efficiency. ijpsjournal.comacs.org

Key research avenues will include:

Solvent-Free and Aqueous Synthesis: A significant push will be towards developing solvent-free reaction conditions, potentially utilizing mechanochemistry or solid-state reactions, which have shown promise for other quinoline syntheses. researchgate.netresearchgate.netnih.gov Additionally, employing water or other green solvents like ethanol (B145695) and isopropanol (B130326) as the reaction medium is a critical goal. tandfonline.comresearchgate.net Research into zinc powder-mediated coupling reactions in water for the synthesis of sulfonylated quinolines provides a precedent for such eco-friendly approaches. rsc.org

Catalyst Innovation: The exploration of reusable and non-toxic catalysts is paramount. This includes the use of heterogeneous catalysts, nanocatalysts, and metal-free catalytic systems. researchgate.netrsc.orgacs.orgnih.gov For instance, Brønsted acid functionalized graphitic carbon nitride has been demonstrated as a promising metal-free heterogeneous catalyst for quinoline synthesis. nih.gov The development of catalyst-free methods, perhaps promoted by microwave or ultrasound irradiation, also represents a significant area of interest for simplifying procedures and reducing waste. acs.orgingentaconnect.comnih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov Future work will likely focus on optimizing microwave-assisted protocols for the multi-step synthesis required to produce this compound.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Quinoline Derivatives

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses toxic, chlorinated solvents. | Employs water, ethanol, or solvent-free conditions. tandfonline.comresearchgate.net |

| Catalysts | May use stoichiometric, hazardous acids/bases or heavy metals. | Focuses on reusable, non-toxic, heterogeneous, or nanocatalysts. acs.orgnih.gov |

| Energy | Typically relies on prolonged conventional heating. | Utilizes energy-efficient methods like microwave irradiation. nih.gov |

| Waste | Generates significant hazardous waste. | Aims for high atom economy and minimal waste generation. acs.org |

| Safety | Involves hazardous reagents and harsh conditions. | Emphasizes the use of safer chemicals and milder reaction conditions. |

Design and Synthesis of Advanced Functional Materials Incorporating the Quinoline-Sulfonyl Chloride Motif

The unique electronic and structural characteristics of the quinoline ring system make it an attractive component for advanced functional materials. rsc.org The presence of reactive chloro- and sulfonyl chloride groups on the this compound scaffold provides versatile handles for polymerization and incorporation into larger macromolecular structures.

Future research in this domain will likely concentrate on:

Quinoline-Based Polymers: There is a growing interest in polymers containing quinoline units due to their potential thermal, mechanical, and electrical properties. biosynce.comontosight.ai Research will focus on using this compound as a monomer or cross-linking agent to create novel polymers. These materials could find applications as battery electrodes, chemosensors for heavy metals, or in pollution remediation as photocatalysts for degrading organic pollutants. biosynce.com

Bioactive Polymers: By reacting the sulfonyl chloride group with appropriate co-monomers, it is possible to synthesize "polymeric drugs" where the quinoline motif imparts antimicrobial or other biological activities to the polymer backbone. nih.govtandfonline.com This could lead to the development of materials for medical devices with inherent resistance to microbial colonization or for controlled drug release systems.

Organic Electronics and Photonics: Quinoline derivatives are known to possess interesting photophysical properties. nih.gov Future work could explore the synthesis of conjugated polymers or organic dyes derived from this compound for applications in organic light-emitting diodes (OLEDs), solar cells, or as fluorescent probes for biological imaging.

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

While the sulfonyl chloride group is a well-established reactive handle for forming sulfonamides and sulfonate esters, and the chloro-substituents are known to participate in nucleophilic substitution reactions, the specific reactivity of this compound remains largely underexplored. tandfonline.com Future synthetic chemistry research will aim to uncover novel transformations.

Potential areas for exploration include:

Dual Role of Sulfonyl Chloride: Recent studies have shown that sulfonyl chlorides can act as both sulfonylation and chlorination agents in reactions with quinoline N-oxides. rsc.org Investigating analogous reactivity with the 2,4-dichloroquinoline (B42001) system could lead to novel, one-pot functionalization strategies.

Metal-Catalyzed Cross-Coupling: The two chlorine atoms at the C2 and C4 positions are prime sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). A systematic investigation into the differential reactivity of these two positions could enable the selective and stepwise introduction of various functional groups, leading to a diverse library of complex quinoline derivatives.

Deoxygenative Sulfonylation: An emerging strategy involves the deoxygenative C2-H sulfonylation of quinoline N-oxides using sulfonyl chlorides, which act as both the activating agent and the sulfonyl source. mdpi.com Adapting such methodologies to precursors of the target compound could provide more direct and efficient synthetic routes.

Intramolecular Cyclizations: Designing precursors that incorporate nucleophilic moieties could allow for novel intramolecular cyclization reactions triggered by the sulfonyl chloride group, leading to the formation of complex, fused heterocyclic systems.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The complexity of optimizing multi-step organic syntheses and exploring the vast chemical space accessible from a versatile building block like this compound makes this area ripe for the integration of modern automation and screening technologies.

Future progress will be accelerated by:

Automated Synthesis: The use of robotic systems for automated chemical synthesis can significantly accelerate the preparation of libraries of derivatives. nih.govnih.govsemanticscholar.org By programming a robotic platform to perform the repetitive steps of reacting this compound with diverse arrays of amines, alcohols, or cross-coupling partners, researchers can rapidly generate large numbers of novel compounds for screening. researchgate.netdrugtargetreview.com

High-Throughput Screening (HTS): HTS technologies, which allow for the rapid testing of millions of chemical tests, are essential for efficiently evaluating the biological or material properties of the newly synthesized quinoline libraries. ewadirect.com This approach is crucial for identifying lead compounds in drug discovery or novel materials with desired characteristics without the need for laborious, one-by-one analysis.

AI-Driven Discovery: The integration of artificial intelligence (AI) with robotic synthesis platforms represents the next frontier. nih.govsemanticscholar.org AI algorithms can predict optimal reaction conditions, propose novel synthetic routes, and even design molecules with desired properties. An AI-driven robotic chemist could autonomously plan and execute the synthesis and testing of derivatives of this compound, creating a closed-loop system for accelerated discovery. nih.govyoutube.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,4-dichloroquinoline-3-sulfonyl chloride to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves adjusting reaction parameters such as solvent polarity (e.g., dichloromethane vs. chloroform), temperature (controlled reflux at 40–60°C), and stoichiometry of sulfonylation agents (e.g., chlorosulfonic acid). Purification via recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) can enhance purity. Monitor intermediates using TLC (Rf tracking) and confirm final product purity via HPLC (>98%) .

- Key Considerations : Residual solvents or unreacted starting materials (e.g., quinoline derivatives) may persist; use NMR (¹H/¹³C) and FT-IR to verify functional groups (e.g., sulfonyl chloride peak at ~1370–1350 cm⁻¹) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : X-ray crystallography for solid-state structure; compare with analogous sulfonyl chlorides (e.g., 4-chloropyridine-3-sulfonyl chloride, CAS 33263-44-4) .

- Purity Analysis : Combustion analysis (C, H, N, S) to validate elemental composition. Use GC-MS or LC-MS to detect trace impurities (e.g., hydrolyzed sulfonic acids) .

- Thermal Stability : DSC/TGA to assess decomposition temperatures (>150°C typical for sulfonyl chlorides) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use mandatory due to corrosive and lachrymatory properties.

- Spill Management : Neutralize with sodium bicarbonate or calcium carbonate; avoid water to prevent exothermic hydrolysis .

- Waste Disposal : Segregate as halogenated hazardous waste; consult institutional guidelines for incineration or chemical treatment .

Advanced Research Questions

Q. How does the reactivity of this compound vary under nucleophilic vs. electrophilic conditions?

- Methodological Answer :

- Nucleophilic Substitution : React with amines (e.g., aniline) in anhydrous THF at 0–5°C to form sulfonamides. Monitor reaction progress via ¹H NMR for disappearance of the sulfonyl chloride proton .

- Electrophilic Aromatic Substitution : Use Lewis acids (e.g., AlCl₃) to direct sulfonyl groups to electron-rich aromatic systems. Competitive chlorination may occur; optimize by controlling Cl⁻ ion concentration .

- Data Contradiction Analysis : Conflicting reports on regioselectivity may arise from solvent polarity effects (e.g., DMF vs. DCM). Replicate experiments with controlled dielectric constants to isolate variables .

Q. What strategies can resolve contradictions in reported catalytic applications of this compound?

- Methodological Answer :

- Systematic Screening : Test catalytic activity across diverse substrates (e.g., arylboronic acids, alkenes) under inert atmospheres to rule out oxygen/moisture interference .

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to compare reaction rates with structurally similar catalysts (e.g., 3,7-dichloroquinoline derivatives) .

- Case Study : Discrepancies in Suzuki-Miyaura coupling yields may stem from Pd catalyst loading (0.5–5 mol%). Conduct DOE (Design of Experiments) to map optimal conditions .

Q. How can computational modeling predict the hydrolytic degradation pathways of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for hydrolysis. Compare activation energies of Cl⁻ vs. SO₂ elimination pathways .

- Solvent Effects : Include implicit solvent models (e.g., COSMO-RS) to simulate aqueous vs. organic media degradation .

- Experimental Validation : Correlate computational predictions with HPLC-MS data from accelerated stability studies (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.